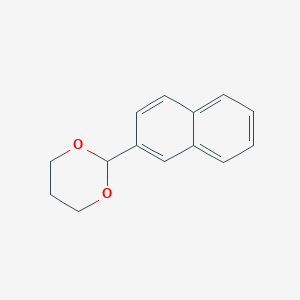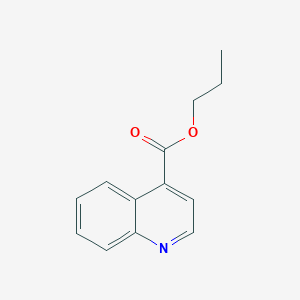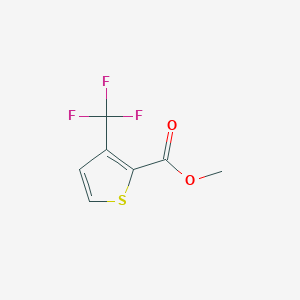
(1R,2S)-2-(3-trimethylsilylprop-2-ynyl)cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S)-2-(3-trimethylsilylprop-2-ynyl)cyclohexan-1-ol is a chiral compound with a unique structure that includes a cyclohexane ring, a hydroxyl group, and a trimethylsilylpropynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(3-trimethylsilylprop-2-ynyl)cyclohexan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and trimethylsilylacetylene.
Addition Reaction: Trimethylsilylacetylene is added to cyclohexanone in the presence of a suitable catalyst, such as a transition metal catalyst, to form the corresponding propargyl alcohol.
Reduction: The propargyl alcohol is then reduced using a reducing agent like lithium aluminum hydride (LiAlH4) to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-(3-trimethylsilylprop-2-ynyl)cyclohexan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: Further reduction can lead to the formation of alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Jones reagent can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the trimethylsilyl group.
Major Products
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of various substituted cyclohexanols.
Scientific Research Applications
(1R,2S)-2-(3-trimethylsilylprop-2-ynyl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,2S)-2-(3-trimethylsilylprop-2-ynyl)cyclohexan-1-ol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the trimethylsilyl group can influence the compound’s reactivity and stability. The compound’s unique structure allows it to interact with specific enzymes and receptors, making it a valuable tool in biochemical studies.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-(3-trimethylsilylprop-2-ynyl)cyclopentanol: Similar structure but with a cyclopentane ring.
(1R,2S)-2-(3-trimethylsilylprop-2-ynyl)cycloheptanol: Similar structure but with a cycloheptane ring.
(1R,2S)-2-(3-trimethylsilylprop-2-ynyl)cyclohexanone: Similar structure but with a ketone group instead of a hydroxyl group.
Uniqueness
The uniqueness of (1R,2S)-2-(3-trimethylsilylprop-2-ynyl)cyclohexan-1-ol lies in its specific combination of a cyclohexane ring, a hydroxyl group, and a trimethylsilylpropynyl group. This combination imparts unique reactivity and stability, making it a valuable compound in various chemical and biochemical applications.
Properties
Molecular Formula |
C12H22OSi |
|---|---|
Molecular Weight |
210.39 g/mol |
IUPAC Name |
(1R,2S)-2-(3-trimethylsilylprop-2-ynyl)cyclohexan-1-ol |
InChI |
InChI=1S/C12H22OSi/c1-14(2,3)10-6-8-11-7-4-5-9-12(11)13/h11-13H,4-5,7-9H2,1-3H3/t11-,12+/m0/s1 |
InChI Key |
NXLIWMDVLLCRGF-NWDGAFQWSA-N |
Isomeric SMILES |
C[Si](C)(C)C#CC[C@@H]1CCCC[C@H]1O |
Canonical SMILES |
C[Si](C)(C)C#CCC1CCCCC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![5-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11891583.png)


